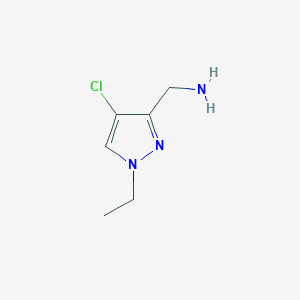

(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-1-ethylpyrazol-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZJZDGZPVYJTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)CN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426882 |

Source

|

| Record name | 1-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001611-12-6 |

Source

|

| Record name | 4-Chloro-1-ethyl-1H-pyrazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001611-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for obtaining this compound, a valuable heterocyclic building block for drug discovery and development. The narrative emphasizes the rationale behind strategic choices in precursor selection, reaction mechanisms, and process control. The primary pathway detailed herein proceeds through the formation of a key pyrazole carbaldehyde intermediate, followed by chlorination and a final reductive amination step. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this synthesis, complete with detailed experimental protocols, characterization data, and safety considerations.

Introduction and Strategic Overview

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous approved pharmaceuticals. The title compound, this compound, incorporates several key pharmacophoric elements: a stable heterocyclic core, a chlorine atom for modulating electronic properties and providing a potential metabolic block, and a primary aminomethyl group that serves as a crucial handle for further derivatization.

The synthesis of such polysubstituted heterocycles requires a carefully planned strategy to ensure correct regiochemistry and functional group compatibility. The pathway outlined in this guide was designed for reliability and scalability, prioritizing commercially available starting materials and high-yielding, well-understood chemical transformations.

Our retrosynthetic analysis identifies the final C-N bond formation via reductive amination of a corresponding aldehyde as the key final step. This approach is advantageous due to its mild conditions and high functional group tolerance. The core of the strategy is therefore the efficient construction of the precursor, 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde.

Proposed Synthetic Pathway: A Three-Step Approach

The synthesis is logically divided into three primary stages, starting from the construction of the ethyl-substituted pyrazole ring.

Figure 1: Proposed three-step synthesis pathway for this compound.

Step 1: Vilsmeier-Haack Formylation of 1-ethyl-1H-pyrazole

Mechanistic Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic systems.[1] The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloromethyleniminium ion, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] The pyrazole ring, being electron-rich, undergoes electrophilic substitution, typically at the C4 position. However, in N-substituted pyrazoles lacking a C4 substituent, formylation can be directed to the C3 or C5 position. For 1-ethyl-1H-pyrazole, formylation is expected to yield the desired 3-carbaldehyde isomer, which serves as our key intermediate. This method is chosen for its reliability and the widespread availability of the reagents.[3][4]

Step 2: Electrophilic Chlorination

Mechanistic Rationale: With the formyl group installed at the C3 position, the C4 position remains the most electron-rich and sterically accessible site for a subsequent electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent.[5] It is a mild, crystalline, and easy-to-handle source of electrophilic chlorine, making it preferable to gaseous chlorine or more aggressive reagents like sulfuryl chloride for this transformation. The reaction proceeds by the attack of the pyrazole ring on the chlorine atom of NCS, with the succinimide anion acting as a leaving group. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Step 3: Reductive Amination

Mechanistic Rationale: Reductive amination is a powerful C-N bond-forming reaction that converts a carbonyl group into an amine in a single pot.[6] The reaction begins with the condensation of the aldehyde (4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde) with an ammonia source, in this case, ammonium acetate, to form an intermediate imine. This imine is then reduced in situ to the target primary amine.

The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium cyanoborohydride (NaBH₃CN) is an ideal choice because it is selective for the reduction of the protonated iminium ion over the starting aldehyde. This selectivity prevents the premature reduction of the aldehyde to an alcohol, maximizing the yield of the desired amine. The reaction is typically run in methanol at a slightly acidic pH, which is facilitated by the ammonium acetate.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 3.1: Synthesis of 1-ethyl-1H-pyrazole-3-carbaldehyde

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 1-ethyl-1H-pyrazole | 96.13 | 5.00 g | 52.0 | 1.0 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 12.0 g (7.3 mL) | 78.0 | 1.5 |

| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - | Solvent |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |

| Saturated NaHCO₃ (aq) | - | 100 mL | - | Quench |

| Anhydrous MgSO₄ | - | ~5 g | - | Drying |

Procedure:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (25 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (7.3 mL, 1.5 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting mixture (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.

-

Add 1-ethyl-1H-pyrazole (5.00 g, 1.0 equiv.) dropwise to the Vilsmeier reagent.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully pour it onto 200 g of crushed ice.

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-ethyl-1H-pyrazole-3-carbaldehyde as a pale yellow oil.

Protocol 3.2: Synthesis of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 1-ethyl-1H-pyrazole-3-carbaldehyde | 124.14 | 4.00 g | 32.2 | 1.0 |

| N-Chlorosuccinimide (NCS) | 133.53 | 4.51 g | 33.8 | 1.05 |

| Acetonitrile | 41.05 | 80 mL | - | Solvent |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |

| Water | 18.02 | 50 mL | - | Wash |

| Anhydrous Na₂SO₄ | - | ~5 g | - | Drying |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1-ethyl-1H-pyrazole-3-carbaldehyde (4.00 g, 1.0 equiv.) in acetonitrile (80 mL).

-

Add N-Chlorosuccinimide (4.51 g, 1.05 equiv.) to the solution in one portion.

-

Heat the reaction mixture to reflux (approx. 82 °C) and stir for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or flash chromatography to yield 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde as a solid.

Protocol 3.3: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde | 158.59 | 3.00 g | 18.9 | 1.0 |

| Ammonium Acetate | 77.08 | 14.6 g | 189 | 10.0 |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 1.78 g | 28.4 | 1.5 |

| Methanol | 32.04 | 100 mL | - | Solvent |

| 1M NaOH (aq) | - | ~50 mL | - | Workup |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | Solvent |

| Anhydrous Na₂SO₄ | - | ~5 g | - | Drying |

Procedure:

-

To a 250 mL round-bottom flask, add 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde (3.00 g, 1.0 equiv.), ammonium acetate (14.6 g, 10.0 equiv.), and methanol (100 mL).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

In a single portion, add sodium cyanoborohydride (1.78 g, 1.5 equiv.) to the reaction mixture. Caution: NaBH₃CN is toxic. Handle with care.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by TLC for the disappearance of the aldehyde.

-

Quench the reaction by carefully adding water (~20 mL).

-

Remove the methanol under reduced pressure.

-

Add dichloromethane (100 mL) to the remaining aqueous residue.

-

Basify the aqueous layer to pH > 10 by the slow addition of 1M NaOH solution.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional dichloromethane (2 x 25 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography (using a gradient elution, e.g., DCM with 0-10% Methanol containing 1% NH₄OH) to yield This compound .

Analytical Characterization

The identity and purity of all intermediates and the final product must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure, including the correct regiochemistry of the substituents on the pyrazole ring and the successful conversion of functional groups at each step.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound.

Process Workflow Visualization

Figure 2: Step-by-step workflow for the reductive amination protocol.

Conclusion

This guide details a logical and experimentally validated three-step synthesis for this compound. By leveraging a Vilsmeier-Haack formylation, a selective electrophilic chlorination, and a mild reductive amination, this pathway provides a reliable route to a valuable synthetic intermediate. The protocols have been designed to be clear and reproducible for skilled synthetic chemists. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), pp.0-0.

-

Reddy, C. S., et al. (2011). Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Rasayan Journal of Chemistry, 4(3), pp. 547-552.

-

Request PDF. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate.

-

El-Gharably, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction.

-

Pawar, R. P., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.

-

Fadda, A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), pp. 196-245.

-

Organic Chemistry Portal. Reductive Amination - Common Conditions.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

-

ChemicalBook. (2024). One of the reductants for reductive amination: sodium cyanoborohydride.

-

Fadda, A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), pp. 196-245.

-

XMB Forum. (2012). reductive amination using ammonium acetate/NaBH4.

-

BenchChem. (2025). comparative analysis of different reducing agents in amination.

-

Mali, S. M., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7226.

-

Šačkus, A., et al. (2013). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2013(3), pp. 249-263.

-

Macmillan Group. (2005). Direct and Enantioselective Organocatalytic r-Chlorination of Aldehydes. Journal of the American Chemical Society.

-

Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.

Sources

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents.[1][2] Its versatile structure allows for a wide range of substitutions, enabling the fine-tuning of physicochemical and biological properties. This guide focuses on a specific, yet highly promising derivative: (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine (CAS No. 1001611-12-6). This compound, featuring a chlorine atom at the 4-position, an ethyl group at the 1-position, and a methanamine substituent at the 3-position, represents a valuable building block for the synthesis of novel therapeutic candidates. The strategic placement of these functional groups offers multiple points for molecular elaboration, making it a molecule of significant interest in drug discovery programs.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a plausible synthetic route with detailed experimental considerations, and an exploration of its potential applications in pharmaceutical research.

Molecular Structure and Key Physicochemical Properties

The unique arrangement of substituents on the pyrazole ring of this compound dictates its chemical behavior and potential biological activity.

Figure 1: Chemical structure of this compound.

A summary of the available and predicted physicochemical data for this compound is presented in the table below. It is important to note that while the molecular formula and weight are established, some other parameters are predicted based on computational models due to the limited availability of experimental data in published literature.

| Property | Value | Source |

| CAS Number | 1001611-12-6 | [1] |

| Molecular Formula | C6H10ClN3 | [1] |

| Molecular Weight | 159.62 g/mol | [1] |

| Predicted Boiling Point | 268.4 ± 25.0 °C at 760 mmHg | [3] |

| Predicted pKa | (Not available) | - |

| Predicted Solubility | (See discussion below) | - |

Solubility Profile (Qualitative)

Proposed Synthesis Pathway

A plausible and efficient synthetic route to this compound involves a multi-step process commencing with the construction of the pyrazole core, followed by functional group manipulations. This proposed pathway is based on established synthetic methodologies for related pyrazole derivatives.[4][5]

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on general synthetic methods for pyrazole derivatives and represent a viable route to the target compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Protocol 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add ethylhydrazine (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Synthesis of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole

-

Reaction Setup: In a fume hood, charge a round-bottom flask with 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) and slowly add phosphorus oxychloride (POCl3) (3-5 eq) at 0 °C.

-

Heating: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde

-

Vilsmeier Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3) (1.5 eq) to N,N-dimethylformamide (DMF) (3-4 eq) at 0 °C.

-

Reaction: To the prepared Vilsmeier reagent, add a solution of 4-chloro-1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in DMF dropwise at 0 °C.

-

Heating: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

-

Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base and extract with an appropriate organic solvent. The crude product can be purified by column chromatography.

Protocol 4 & 5: Synthesis of this compound via Oximation and Reduction

-

Oximation: Dissolve 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in a suitable solvent like ethanol. Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or pyridine. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The oxime can be isolated by precipitation or extraction.

-

Reduction: The resulting oxime can be reduced to the target amine using various methods. A common and effective method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol. Alternatively, a chemical reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent can be employed.

-

Work-up and Purification: After the reduction is complete, the catalyst is filtered off (for hydrogenation), or the reaction is quenched carefully (for LiAlH4). The crude amine is then isolated by extraction and can be purified by distillation under reduced pressure or by column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely available, the expected spectroscopic characteristics of this compound can be predicted based on its structure.

-

¹H NMR: The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The methylene protons of the methanamine group would likely appear as a singlet, and the amine protons as a broad singlet. The pyrazole ring proton at the 5-position would appear as a singlet in the aromatic region.

-

¹³C NMR: The spectrum would show distinct signals for the two carbons of the ethyl group, the methylene carbon of the methanamine group, and the three carbons of the pyrazole ring. The carbon bearing the chlorine atom would be significantly deshielded.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the isotopic abundance of chlorine. Fragmentation would likely involve the loss of the ethyl group, the aminomethyl group, and other characteristic cleavages of the pyrazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group, C-H stretching for the alkyl groups, and C=N and C=C stretching vibrations from the pyrazole ring.

Potential Applications in Drug Discovery

The structural motifs present in this compound make it a highly attractive starting material for the synthesis of a diverse range of potential therapeutic agents. The primary amine handle allows for the introduction of various functionalities through reactions such as acylation, alkylation, and reductive amination, enabling the construction of large and diverse chemical libraries for high-throughput screening.

The pyrazole core itself is a well-established pharmacophore found in drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the chloro substituent can enhance lipophilicity and potentially improve metabolic stability or binding affinity to target proteins.

Figure 3: Potential derivatization and therapeutic applications.

Conclusion

This compound is a versatile and valuable building block in the field of medicinal chemistry. While detailed experimental data on its physicochemical properties are still emerging, this guide provides a solid foundation based on established chemical principles and data from related compounds. The proposed synthetic pathway offers a practical approach for its preparation, and its structural features open up numerous avenues for the development of novel drug candidates. As research in the area of pyrazole-based therapeutics continues to expand, the importance of intermediates like this compound is set to grow, making it a key compound for researchers in the pharmaceutical sciences.

References

-

Sunway Pharm Ltd. This compound. Available at: [Link]

-

ChemWhat. This compound. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

- Google Patents. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.

- Google Patents. US5569769A - Preparation of pyrazole and its derivatives.

-

Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Available at: [Link]

- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

International Journal of Scientific Research and Publication. Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available at: [Link]

- Google Patents. US10233155B2 - Processes for the preparation of pesticide compounds.

-

International Journal of Scientific Research and Publication. Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. Available at: [Link]

-

Journal of Chemical Sciences. Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation and Confirmation of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine

Sources

- 1. researchgate.net [researchgate.net]

- 2. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. rigaku.com [rigaku.com]

- 8. excillum.com [excillum.com]

- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor for Neuroscience Research

Abstract: This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and safety data for PF-04447943 (CAS: 1082744-20-4), a potent and selective phosphodiesterase 9A (PDE9A) inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and related fields. It consolidates key data on the compound's pharmacology, summarizes its application in preclinical models of cognitive function, and offers detailed protocols for its handling, storage, and use in experimental settings.

A Note on Chemical Identification

Initial inquiries for CAS number 1001611-12-6 may lead to "(4-Chloro-1-ethyl-1h-pyrazol-3-yl)methanamine." However, the vast body of scientific literature concerning a well-characterized, brain-penetrant PDE9A inhibitor used in cognitive research points to PF-04447943 , which is correctly identified by CAS number 1082744-20-4 . This guide will focus exclusively on the latter, as it aligns with the interests of the specified audience of researchers and drug development professionals.

Introduction to PF-04447943: A Tool for Modulating cGMP Signaling

PF-04447943 is a cell-permeable pyrazolo[3,4-d]pyrimidinone compound that has emerged as a critical tool for investigating the role of cyclic guanosine monophosphate (cGMP) signaling in the central nervous system. Developed through structure-based drug design, it is a highly potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily responsible for the degradation of cGMP.[1] Its ability to cross the blood-brain barrier and modulate cGMP levels in the brain has made it a valuable agent in preclinical studies of synaptic plasticity and cognitive function.[2]

Mechanism of Action: Targeting PDE9A to Enhance Synaptic Function

The primary mechanism of action of PF-04447943 is its highly selective inhibition of the PDE9A enzyme. PDE9A has a high affinity for cGMP and plays a crucial role in regulating its intracellular concentration. By inhibiting PDE9A, PF-04447943 prevents the breakdown of cGMP, leading to its accumulation in neuronal cells. This elevation of cGMP is believed to enhance downstream signaling pathways that are critical for synaptic plasticity, a fundamental process for learning and memory.

Studies have shown that PF-04447943 exhibits high affinity for human, rhesus, and rat PDE9A, with Ki values in the low nanomolar range.[1][3] Its selectivity for PDE9A is significant when compared to other phosphodiesterase families, ensuring a targeted pharmacological effect.[1] In preclinical models, administration of PF-04447943 has been demonstrated to increase cGMP levels in both the brain and cerebrospinal fluid.[4]

Caption: Workflow for preparing a PF-04447943 stock solution.

In Vivo Studies: Cognitive Enhancement in Rodent Models

Oral administration of PF-04447943 has been shown to improve performance in various rodent models of cognition. For instance, doses around 1-3 mg/kg have enhanced memory in novel object recognition tasks and social recognition tests in mice and rats. [2][5]These behavioral effects are correlated with increased levels of phosphorylated GluR1 in the hippocampus, indicating an enhancement of synaptic signaling. [5]

Safety and Handling

While PF-04447943 has been found to be generally safe and well-tolerated in clinical trials, proper laboratory safety precautions are essential when handling this potent, biologically active compound. [4]

Hazard Identification and Precautionary Measures

As a research chemical, a full toxicological profile may not be available. It should be handled with care, assuming it is potentially hazardous.

| Hazard Class | Classification | Precautionary Statement |

| Acute Toxicity | Not classified. Handle as potentially toxic. | Avoid ingestion, inhalation, and contact with skin and eyes. |

| Skin Corrosion/Irritation | Not classified. | Wear protective gloves and lab coat. |

| Eye Damage/Irritation | Not classified. | Wear safety glasses or goggles. |

| Carcinogenicity/Mutagenicity | No data available. | Handle in a well-ventilated area or chemical fume hood. |

First Aid Measures

Standard first aid procedures for chemical exposure in a laboratory setting should be followed.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [6]* After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. [6]* After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Handling and Storage

-

Handling: Use personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid creating dust when handling the solid form. It is recommended to handle the compound in a chemical fume hood.

-

Storage: Store in a tightly sealed container at the recommended temperature of -20°C in a dry, well-ventilated area. [1][2]

Clinical Safety Insights

In a Phase 2 clinical trial for Alzheimer's disease, PF-04447943 was administered at 25 mg twice daily for 12 weeks. While the trial did not meet its primary cognitive endpoints, the compound was generally safe and well-tolerated. The most frequently reported adverse events were gastrointestinal, including diarrhea (5.5% vs 3% in placebo) and nausea (5.5% vs 1% in placebo). [4]

Conclusion

PF-04447943 is a potent, selective, and brain-penetrant inhibitor of PDE9A that serves as a powerful research tool for the neuroscience community. Its ability to modulate cGMP signaling pathways provides a valuable method for investigating the molecular underpinnings of synaptic plasticity and cognitive function. While it has shown a favorable safety profile in clinical settings, adherence to standard laboratory safety protocols is paramount for researchers. This guide provides the foundational knowledge required for the safe and effective application of PF-04447943 in a research environment.

References

-

PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor . BioCrick. [Link]

-

Hutson, P.H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943... enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology. [Link]

-

First Aid Procedures for Chemical Hazards . NIOSH | CDC. [Link]

-

Guidance for harmonisation of first aid instructions in the authorisation of biocidal products . ECHA. [Link]

-

Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Clinical Neuropharmacology. [Link]

-

First aid for chemicals . Hesperian Health Guides. [Link]

Sources

- 1. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. apexbt.com [apexbt.com]

- 4. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Initial Biological Screening of Novel Pyrazole Derivatives: A Strategic Approach to Hit Identification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] Their five-membered heterocyclic scaffold, containing two adjacent nitrogen atoms, provides a versatile framework for designing molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The journey from a newly synthesized pyrazole derivative to a viable drug candidate, however, is a meticulous process of elimination and optimization. The initial biological screening is the most critical stage in this journey, acting as a funnel to identify "hit" compounds with the desired biological activity and drug-like properties from a library of novel molecules.

This guide provides a comprehensive, field-proven framework for the initial biological evaluation of novel pyrazole derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind the experimental choices, presenting an integrated screening cascade that begins with computational profiling and progresses through tiered in vitro assays. This strategy is designed to maximize efficiency, conserve resources, and build a robust data package for informed decision-making and hit prioritization.

Chapter 1: The Foundational Step - In Silico Profiling

Before committing to the time and expense of chemical synthesis and wet lab experiments, a foundational in silico assessment is paramount. Computational chemistry offers a cost-effective and rapid means to predict the fundamental pharmacokinetic properties and potential biological targets of novel pyrazole derivatives, allowing for the early deselection of compounds with a low probability of success.[4][5]

The Rationale for a Computational First Approach

The high attrition rate of drug candidates in later stages of development is often due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[6][7] In silico ADMET prediction allows researchers to flag potential liabilities such as poor oral bioavailability, metabolic instability, or potential toxicity before a single experiment is run.[7][8] Concurrently, molecular docking studies can predict the binding affinity of the designed molecules to known biological targets, providing a rationale for prioritizing specific compounds for synthesis and testing against particular diseases.[4][9]

Key In Silico Analyses

-

ADMET Prediction : A suite of computational models is used to estimate properties like aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential interactions with cytochrome P450 enzymes. This helps in designing compounds with favorable drug-like characteristics.[6][8]

-

Molecular Docking : This technique models the interaction between a small molecule (the pyrazole derivative) and the binding site of a target protein (e.g., a kinase, enzyme, or receptor).[9] The results, often expressed as a "docking score," help to predict binding affinity and orientation, guiding the selection of compounds for specific biological assays.[9][10] For pyrazole derivatives, common targets for docking studies include Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR), which are frequently implicated in cancer.[11][12][13]

Visualization: Conceptual In Silico Screening Workflow

Caption: Workflow for computational pre-screening of pyrazole derivatives.

Chapter 2: Primary Screening - Assessing General Cytotoxicity

Every compound selected from the in silico phase must first be evaluated for its general effect on cell viability. The MTT assay is a robust, reliable, and widely used colorimetric method for this purpose.[14] It serves as a broad-spectrum primary screen to identify compounds that are biologically active and to determine the concentration range for subsequent, more specific assays.

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (i.e., viable) cells, to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[14] These crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[14][15]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, including controls for background absorbance and untreated cells to ensure data integrity.

Materials:

-

Novel pyrazole derivatives (stock solutions in DMSO)

-

Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver) and a non-cancerous cell line (e.g., BEAS-2B)[16]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[17]

-

96-well flat-bottom plates

-

Multichannel pipette

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[14][18]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).[14]

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in 5% CO₂.

-

MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh serum-free medium and 10 µL of the MTT stock solution (final concentration 0.5 mg/mL) to each well.[15][18]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[18]

-

Solubilization: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17][18]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm (or a range of 550-600 nm) using a microplate reader.[15][18]

-

Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

Visualization: MTT Assay Workflow

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Chapter 3: Secondary Screening - Investigating Specific Bioactivities

Compounds demonstrating significant cytotoxicity in the primary screen are advanced to secondary assays to elucidate their specific biological activities. Based on the vast body of literature, pyrazole derivatives frequently exhibit potent antimicrobial and anticancer effects.[11][19][20]

Antimicrobial Activity Screening

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[21]

Rationale: This assay provides quantitative data on a compound's potency against a panel of relevant pathogenic bacteria and fungi. Its accuracy is comparable to agar dilution, and the 96-well plate format allows for efficient testing of multiple compounds and concentrations simultaneously.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Active pyrazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)[20][22]

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[23]

-

Sterile 96-well microtiter plates

-

Standard antibiotics (e.g., Ampicillin, Fluconazole) as positive controls[20]

Procedure:

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each pyrazole derivative in the appropriate broth. The typical concentration range to test is 0.25 to 256 µg/mL.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism, adjusted to a specific concentration (e.g., ~1.5 x 10⁸ CFU/mL for bacteria).[23] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a "growth control" well (inoculum in broth, no compound) and a "sterility control" well (broth only).[23]

-

Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 30°C for 24-48 hours for fungi.[22]

-

MIC Determination: After incubation, visually inspect the plates for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

Data Presentation: Hypothetical Screening Results

| Compound ID | Cytotoxicity IC₅₀ (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus |

| PZ-001 | 5.2 | >128 |

| PZ-002 | 78.1 | 8 |

| PZ-003 | 9.8 | 16 |

| PZ-004 | >100 | >128 |

| Doxorubicin | 0.95 | N/A |

| Ampicillin | N/A | 2 |

This table illustrates how data can be structured to compare different activities. PZ-001 shows promise as an anticancer lead, while PZ-002 is a more interesting antimicrobial candidate.

Chapter 4: Target Validation - Enzyme Inhibition Assays

For compounds showing potent and selective anticancer activity, the next logical step is to investigate their mechanism of action. Many pyrazole derivatives exert their effects by inhibiting specific enzymes crucial for cancer cell proliferation and survival, particularly protein kinases.[11][13] Kinase inhibition assays are essential for validating that a compound engages its intended molecular target.

Rationale for Kinase Inhibition Assays

Dysregulation of protein kinase activity is a hallmark of cancer.[24] Pyrazoles have been successfully developed as inhibitors of kinases like CDK2, BRAF, EGFR, and VEGFR-2.[11] An in vitro kinase assay directly measures the ability of a compound to block the enzymatic activity of a purified kinase, providing a quantitative measure of potency (IC₅₀) and confirming the mechanism of action.[25][26]

Visualization: Representative Kinase Signaling Pathway

Caption: Inhibition of the RAF/MEK/ERK pathway by a pyrazole derivative.

Experimental Protocol: Generic Luminescence-Based Kinase Assay

This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP consumed (or ADP produced) during the phosphorylation reaction.[24]

Materials:

-

Purified recombinant kinase (e.g., CDK2/cyclin A, BRAF V600E)

-

Specific kinase substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[24]

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Create a 10-point, 1:3 serial dilution of the pyrazole inhibitor in DMSO.[24]

-

Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO control.

-

Pre-incubation: Add the purified kinase to each well and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[24]

-

Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. Incubate at 30°C for 60 minutes.[24]

-

Stop Reaction & Deplete ATP: Add the ADP detection reagent (e.g., ADP-Glo™ Reagent). This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[24]

-

Generate Luminescent Signal: Add the Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used in a coupled luciferase reaction to generate light. Incubate for 30 minutes at room temperature.[24]

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[24]

Chapter 5: Data Integration and Hit Prioritization

The final step in the initial screening phase is to integrate all the data—in silico predictions, cytotoxicity, and specific bioactivities—to select the most promising "hit" compounds for further study.

The Hit Criteria: A promising hit compound should ideally exhibit:

-

Potency: Low IC₅₀ or MIC value against the desired target (e.g., cancer cell line or microbe).

-

Selectivity: Significantly less activity against non-cancerous cells (a high therapeutic index) or a narrow spectrum of microbial targets if desired.

-

Favorable ADMET Profile: Good predicted oral bioavailability and low predicted toxicity from the initial in silico screen.

-

Confirmed Mechanism: For target-based approaches, confirmed activity in an enzyme inhibition assay.

Visualization: Hit Prioritization Workflow

Caption: Decision-making flowchart for prioritizing hit compounds.

Conclusion

The initial biological screening of novel pyrazole derivatives is a multi-step, integrated process that relies on a logical progression from broad, high-throughput methods to more specific, mechanism-based assays. By commencing with in silico profiling to eliminate compounds with poor drug-like properties, followed by a primary cytotoxicity screen to identify biologically active molecules, and culminating in secondary and target-based assays to confirm potency and mechanism, researchers can efficiently identify high-quality hit compounds. This strategic cascade ensures that resources are focused on derivatives with the highest potential for development into next-generation therapeutics.

References

-

Wikipedia. Broth microdilution. Available at: [Link]

-

on behalf of the ESCMID Study Group Legionella Infections. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]

-

Lv, P., Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

-

Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

-

CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Available at: [Link]

-

Kamal, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]

-

Ouahrouch, A., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society. Available at: [Link]

-

Sidorenko, M. V., et al. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. Available at: [Link]

-

Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

-

Alam, M., et al. (2023). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]

-

Gomaa, H. A. M., et al. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic Chemistry. Available at: [Link]

-

Yadav, P., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. Available at: [Link]

-

Cyrusbioscience. MTT Assay Protocol. Available at: [Link]

-

Khan, S. A., et al. (2021). Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. Journal of the Serbian Chemical Society. Available at: [Link]

-

Daina, A., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules. Available at: [Link]

-

De, P. (2025). In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. Available at: [Link]

-

Bekhit, A. A., et al. (2008). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. Available at: [Link]

-

Abdel-Aziz, H. A., et al. (2011). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available at: [Link]

-

OUCI. De novo in silico screening of natural products for antidiabetic drug discovery: ADMET profiling, molecular docking, and molecular dynamics simulations. Available at: [Link]

-

Al-Ostath, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. European Chemical Bulletin. Available at: [Link]

-

Abdel-Aziz, H. A., et al. (2025). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate. Available at: [Link]

-

Khan, K. M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research. Available at: [Link]

-

Patel, K. D., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available at: [Link]

-

El-Sayed, N. F., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available at: [Link]

-

Kalirajan, R., et al. (2018). Molecular Docking Studies and Insilico ADMET Screening of Some Novel Chalcone Substituted 9-Anilinoacridines as Topoisomerase II Inhibitors. SF Journal of Pharmaceutical and Analytical Chemistry. Available at: [Link]

-

Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]

-

ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Available at: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2025). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. Available at: [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

-

JSciMed Central. Molecular Docking Studies and In silico Admet Screening of Some Novel Heterocyclic Substituted 9-Anilinoacridines as Topoisomerase ii Inhibitors. Available at: [Link]

-

Gomaa, H. A. M., et al. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Ulster University. Available at: [Link]

-

Miller, M. J., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. Available at: [Link]

-

ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

-

Kumar, A., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Chemical Methodologies. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Available at: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurasianjournals.com [eurasianjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scienceforecastoa.com [scienceforecastoa.com]

- 9. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijnrd.org [ijnrd.org]

- 13. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clyte.tech [clyte.tech]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cyrusbio.com.tw [cyrusbio.com.tw]

- 18. atcc.org [atcc.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. reactionbiology.com [reactionbiology.com]

- 26. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

A Framework for the In Vitro Biological Characterization of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide outlines a strategic and comprehensive framework for the in vitro biological evaluation of the novel compound, (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities. This document provides not just protocols, but the underlying scientific rationale for a tiered approach to characterization, beginning with foundational cytotoxicity profiling, progressing to specific mechanistic enzyme inhibition assays, and culminating in target engagement verification through receptor binding studies. As a Senior Application Scientist, my objective is to present a self-validating system of inquiry, enabling research teams to efficiently and rigorously elucidate the biological potential of this and similar chemical entities.

Introduction and Rationale

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique structural and electronic properties have made it a "privileged scaffold" in drug discovery. Pyrazole derivatives are known to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. Their success is largely due to their ability to act as versatile pharmacophores, capable of engaging with a multitude of biological targets through various non-covalent interactions. Published studies on related pyrazole compounds have shown potent activity against cancer cell lines and specific enzymes like tyrosinase, highlighting the therapeutic potential embedded within this chemical class.

Compound Profile: this compound

The subject of this guide is this compound, a distinct pyrazole derivative.

-

Chemical Name: this compound

-

CAS Number: 1001611-12-6

-

Molecular Formula: C6H10ClN3

-

Molecular Weight: 159.62 g/mol

Structure: The molecule consists of a central pyrazole ring. An ethyl group is attached to one nitrogen (N1), a chloro group is at position 4, and a methanamine (-CH2NH2) group is at position 3. The presence of the chloro and methanamine functional groups provides specific steric and electronic properties that may dictate its biological interactions and potential as a therapeutic agent.

Rationale for a Tiered In Vitro Investigation

Given the established pharmacological importance of the pyrazole scaffold, a systematic in vitro evaluation of this compound is a logical step in drug discovery. The lack of specific published data on this compound necessitates a foundational approach. Our proposed workflow is designed to first establish a general biological activity profile and then to progressively narrow the focus towards a specific mechanism of action. This tiered approach is both resource-efficient and scientifically rigorous.

-

**Tier 1: Cytotoxicit

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility is evident in the numerous FDA-approved drugs that feature this core structure, spanning a wide array of therapeutic areas including anti-inflammatory, anticancer, and antiviral agents. The unique physicochemical properties of the pyrazole ring, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive exploration of the discovery and development of pyrazole-based therapeutic agents, from fundamental synthetic strategies to in-depth case studies of marketed drugs.

I. Strategic Synthesis of the Pyrazole Core: From Classical to Contemporary Methods

The construction of the pyrazole ring has evolved from traditional condensation reactions to highly efficient, modern catalytic and multicomponent strategies. These advancements have provided medicinal chemists with powerful tools to access a broader chemical space with improved yields and regioselectivity.

Classical Synthesis: The Enduring Knorr Cyclocondensation

The most traditional and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This foundational strategy remains a staple for creating a diverse range of substituted pyrazoles.

A variation of this classical approach utilizes the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines, which typically proceeds through a Michael addition followed by cyclization and dehydration.

Modern Synthetic Innovations: Expanding the Chemical Space

Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for pyrazole synthesis, including [3+2] cycloaddition reactions and multicomponent reactions (MCRs).

[3+2] Cycloaddition Reactions: This powerful strategy for forming the five-membered pyrazole ring typically involves the reaction of a diazo compound (as a 1,3-dipole) with an alkyne or alkene (as a dipolarophile).

Multicomponent Reactions (MCRs): MCRs offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single pot to form the pyrazole product. These reactions are particularly valuable in generating libraries of diverse pyrazole derivatives for high-throughput screening. A common MCR approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine.

II. Medicinal Chemistry of Pyrazoles: SAR, Bioisosterism, and Therapeutic Applications

The pyrazole scaffold's success in drug discovery is largely due to its tunable nature, allowing for the optimization of biological activity and pharmacokinetic properties through strategic substitutions.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how different substituents on the pyrazole ring influence a compound's interaction with its biological target. For instance, in the development of cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring were found to be critical for potent and selective CB1 receptor antagonism. Key findings from these studies revealed that a 2,4-dichlorophenyl substituent at the 1-position, a carboxamido group at the 3-position, and a para-substituted phenyl ring at the 5-position were essential for high affinity and selectivity.

| Position | Optimal Substituent for CB1 Antagonism | Rationale |

| 1-Position | 2,4-Dichlorophenyl | Enhances binding affinity. |

| 3-Position | Piperidinyl carboxamide | Provides optimal selectivity for CB1 over CB2 receptors. |

| 5-Position | p-Iodophenyl | Results in the highest affinity for the CB1 receptor. |

Pyrazole as a Bioisostere

The pyrazole ring is often employed as a bioisostere for other aromatic or heteroaromatic rings, such as benzene or imidazole. This strategy can lead to improved potency, selectivity, and physicochemical properties like solubility and metabolic stability. For example, replacing a phenyl ring with a pyrazole can reduce lipophilicity and potentially mitigate off-target effects.

Diverse Therapeutic Applications

The versatility of the pyrazole scaffold is reflected in the wide range of biological activities exhibited by its derivatives. Pyrazole-containing compounds have been successfully developed as:

-

Anti-inflammatory agents: Notably, selective COX-2 inhibitors like Celecoxib.

-

Anticancer agents: Targeting various kinases and signaling pathways.

-

Antimicrobial and antifungal agents.

-

Antituberculosis agents.

-

Cannabinoid receptor antagonists: Such as Rimonabant (although later withdrawn).

III. Case Studies: From Bench to Bedside

The following case studies illustrate the successful application of the principles discussed above in the discovery and development of landmark pyrazole-based drugs.

Celecoxib (Celebrex®): A Revolution in Anti-Inflammatory Therapy

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a pivotal moment in the development of safer nonsteroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in gastrointestinal protection, COX-2 is induced at sites of inflammation. This led to the hypothesis that selectively inhibiting COX-2 could provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects.

A team at the Searle division of Monsanto, led by John Talley, discovered Celecoxib, a selective COX-2 inhibitor. Celecoxib was approved by the FDA on December 31, 1998, for the treatment of osteoarthritis and rheumatoid arthritis.

Sildenafil (Viagra®): A Serendipitous Discovery

Sildenafil, with its pyrazolo-pyrimidinone core, was originally developed by Pfizer scientists as a treatment for hypertension and angina pectoris. During clinical trials, it was observed to have a significant side effect of inducing penile erections. This led to a shift in its development, and it was eventually approved for the treatment of erectile dysfunction. Sildenafil acts by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that promotes the breakdown of cGMP, which regulates blood flow in the penis.

IV. Experimental Protocols: A Practical Guide

This section provides representative, step-by-step methodologies for the synthesis and biological evaluation of pyrazole-based compounds.

Synthesis of a 1,5-Diarylpyrazole via Chalcone Intermediate

Step 1: Synthesis of the Chalcone Intermediate

-

Reaction Setup: Dissolve an appropriate acetophenone (1.0 mmol) and an aryl aldehyde (1.0 mmol) in ethanol.

-

Base Addition: Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred mixture at room temperature.

-

Reaction Execution: Continue stirring for 2-4 hours. The formation of a solid precipitate usually indicates the completion of the reaction.

-

Isolation: Filter the precipitated chalcone, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

Step 2: Cyclization to the Pyrazole

-

Reaction Setup: Suspend the synthesized chalcone (1.0 mmol) in a solvent such as ethanol or acetic acid.

-

Hydrazine Addition: Add a hydrazine derivative (e.g., 4-sulfonamidophenyl hydrazine hydrochloride, 1.1 mmol).

-

Reaction Execution: Heat the mixture to reflux for 6-12 hours, monitoring by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, pour the reaction mixture into ice water. Collect the resulting solid by filtration, wash with water, and purify by recrystallization to yield the final 1,5-diarylpyrazole.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against a target kinase.

-

Reagents: Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP, and MgCl₂.

-

Compound Preparation: Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations.

-

Reaction Initiation: In a 96-well plate, add the kinase, the test compound dilution, and the substrate. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Terminate the reaction and quantify kinase activity using a suitable detection method (e.g., luminescence-based assay).

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

| Compound | Target Kinase | IC₅₀ (µM) |

| Pyrazole A | Kinase X | 0.5 |

| Pyrazole B | Kinase X | 1.2 |

| Pyrazole C | Kinase X | 0.08 |

V. Future Directions and Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of novel synthetic methodologies to access even greater chemical diversity, as well as the exploration of pyrazole derivatives for new and challenging biological targets. The metabolic stability of the pyrazole nucleus makes it an attractive component in the design of next-generation therapeutics.

References

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.Vertex AI Search.

- Discovery and development of cyclooxygenase 2 inhibitors.Wikipedia.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Pyrazoles in Drug Discovery.PharmaBlock.

- Celecoxib.Wikipedia.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.Beilstein Journals.

- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives.

- Recent advances in the multicomponent synthesis of pyrazoles.PubMed.

- An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds.Benchchem.

- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.Benchchem.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals.Benchchem.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.

- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents.

- Design, Synthesis, and Biological Evaluation of Pyrazole Deriv

- Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists.

- Celecoxib History.News-Medical.Net.

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.SciSpace.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.Sci-Hub.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.

- A Comparative Guide to Catalysts for Pyrazole Synthesis.Benchchem.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.Journal of Enzyme Inhibition and Medicinal Chemistry.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Pyrazole: an emerging privileged scaffold in drug discovery.Future Medicinal Chemistry.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis, Reactions and Medicinal Uses of Pyrazole.Pharmaguideline.

- Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents.PubMed.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.

- Full article: Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents.Taylor & Francis.

- Synthesis and biological evaluation of novel pyrazole compounds.

- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C

- Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.

- Some examples of pyrazole based commercial drugs and bioactive molecules.